4,4,4-Trifluoro-3-imidazol-1-yl-butyric acid
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Overview
Description
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid is a fluorinated organic compound that features a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4,4-trifluoro-3-buten-2-one with imidazole under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid such as hydrochloric acid and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the imidazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid exerts its effects often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and metabolic stability. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: Similar structure but with a hydroxyl group and a methylated imidazole ring.
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride: Similar structure but exists as a hydrochloride salt.
Uniqueness
4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid is unique due to its specific combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7F3N2O2 |
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Molecular Weight |
208.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
RYJWYVIXGBZFTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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